molecular formula C12H16BrNO B8154974 (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine

Cat. No.: B8154974
M. Wt: 270.17 g/mol
InChI Key: CAYZFODZYVKBJZ-JTQLQIEISA-N
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Description

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: is a chemical compound characterized by a morpholine ring substituted with a 3-bromo-benzyl group and a methyl group at the 3rd position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and 3-methylmorpholine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.

  • Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as triethylamine.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature and pressure.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: undergoes various types of reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in a different functional group.

  • Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as sodium azide or potassium iodide are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: 3-bromo-benzyl-3-methyl-morpholine-4-one or carboxylic acid derivatives.

  • Reduction Products: 3-bromo-benzyl-3-methyl-morpholine with reduced bromo group.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

  • Pathways: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other morpholine derivatives, such as 3-methylmorpholine and 4-bromomorpholine.

  • Uniqueness: The presence of the 3-bromo-benzyl group distinguishes it from other morpholine derivatives, providing unique chemical and biological properties.

Properties

IUPAC Name

(3S)-4-[(3-bromophenyl)methyl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYZFODZYVKBJZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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